REACTION_CXSMILES
|
C[Si]([C:5]#[N:6])(C)C.[F:7][C:8]1[CH:15]=[CH:14][CH:13]=[CH:12][C:9]=1[CH:10]=[O:11].[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-].[Na+]>CCOCC.[I-].[Zn+2].[I-].O>[F:7][C:8]1[CH:15]=[CH:14][CH:13]=[CH:12][C:9]=1[CH:10]([OH:11])[CH2:5][NH2:6] |f:2.3.4.5.6.7,8.9,11.12.13|
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Name
|
|
Quantity
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8.5 g
|
Type
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reactant
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Smiles
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C[Si](C)(C)C#N
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Name
|
|
Quantity
|
10.6 g
|
Type
|
reactant
|
Smiles
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FC1=C(C=O)C=CC=C1
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
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CCOCC
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Name
|
|
Quantity
|
500 mg
|
Type
|
catalyst
|
Smiles
|
[I-].[Zn+2].[I-]
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Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
3.2 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
9.6 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
3.2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The mixture was stirred at ambient temperature for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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The mixture was refluxed for 2 hours
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Duration
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2 h
|
Type
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TEMPERATURE
|
Details
|
cooled
|
Type
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FILTRATION
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Details
|
The precipitate was filtered off
|
Type
|
DRY_WITH_MATERIAL
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Details
|
the filtrate was dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated to a yellow oil (13.0 g) which
|
Type
|
CUSTOM
|
Details
|
crystallised slowly
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
FC1=C(C=CC=C1)C(CN)O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |